molecular formula C14H26HgNO5 B13802327 Mercurophylline CAS No. 1092649-74-5

Mercurophylline

Cat. No.: B13802327
CAS No.: 1092649-74-5
M. Wt: 488.95 g/mol
InChI Key: KNLSOEGWONDWMW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Mercurophylline involves the combination of a mercurial compound with theophylline. The specific synthetic routes and reaction conditions are not widely documented in publicly available sources. industrial production methods typically involve the careful handling of mercury compounds due to their toxicity and environmental impact .

Chemical Reactions Analysis

Mercurophylline undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of mercury oxides.

    Reduction: Reduction reactions may convert this compound to less oxidized mercury species.

    Substitution: this compound can undergo substitution reactions where the mercury atom is replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mercurophylline has been studied for its diuretic properties, which were utilized in medical treatments to promote urine production. due to its toxicity, its use in modern medicine has significantly decreased .

Properties

CAS No.

1092649-74-5

Molecular Formula

C14H26HgNO5

Molecular Weight

488.95 g/mol

IUPAC Name

[3-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate

InChI

InChI=1S/C14H24NO4.Hg.H2O/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);;1H2

InChI Key

KNLSOEGWONDWMW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NCC(C[Hg])OC)C.O

Origin of Product

United States

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